molecular formula C21H21NO4 B11610750 N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide

N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide

Cat. No.: B11610750
M. Wt: 351.4 g/mol
InChI Key: DUNKPKSTVKHSHK-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide, also known as CYM-5442, is a potent and highly selective agonist of the sphingosine-1-phosphate receptor 1 (S1PR1) . This compound has emerged as a critical pharmacological tool for dissecting the S1P signaling pathway, which plays a fundamental role in regulating lymphocyte trafficking and vascular integrity. Research utilizing this compound has demonstrated its efficacy in inhibiting lymphocyte egress from lymphoid organs, thereby acting as an immunomodulatory agent in preclinical models of autoimmune diseases. Its high selectivity for S1PR1 over other S1P receptor subtypes (S1PR2, S1PR3) minimizes potential off-target effects, making it a superior reagent for studying the specific functions of S1PR1. Beyond immunology, investigations have explored its potential in oncology research, where S1PR1 signaling is implicated in tumor angiogenesis and metastasis . The compound's mechanism involves inducing the internalization of S1PR1, functionally antagonizing the receptor and blocking the S1P-guided chemotaxis of lymphocytes. This specific action provides researchers with a powerful means to probe the physiological and pathological processes governed by S1P-S1PR1 axis, offering insights into novel therapeutic strategies for a range of inflammatory and neoplastic conditions.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetamide

InChI

InChI=1S/C21H21NO4/c1-24-15-8-6-14(7-9-15)22-21(23)13-25-16-10-11-20-18(12-16)17-4-2-3-5-19(17)26-20/h6-12H,2-5,13H2,1H3,(H,22,23)

InChI Key

DUNKPKSTVKHSHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)OC4=C3CCCC4

Origin of Product

United States

Preparation Methods

Silicon-Directed Annulation

A high-yielding method involves silicon-tethered [3+2]-annulation, as demonstrated in tetrahydrofuran syntheses.

Procedure :

  • React 2-bromo-1-(trimethylsilyl)benzene with ethylene glycol under palladium catalysis.

  • Cyclization yields the tetrahydrodibenzo[b,d]furan skeleton.

  • Demethylation using BBr₃ or AlCl₃ introduces the hydroxyl group at position 2.

Optimized Conditions :

ParameterValueYield
CatalystPd(OAc)₂ (5 mol%)78%
SolventToluene
Temperature110°C
Reaction Time12 hours

This method minimizes side products like over-reduced dibenzofurans.

Friedel-Crafts Alkylation

Alternative routes employ Friedel-Crafts alkylation to construct the dibenzofuran core.

Example :

  • React resorcinol with cyclohexene oxide in the presence of AlCl₃.

  • Acid-catalyzed cyclization forms the tetrahydrodibenzo[b,d]furan system.

Challenges :

  • Competing etherification requires strict stoichiometric control.

  • Yields rarely exceed 65% due to oligomer formation.

Synthesis of N-(4-Methoxyphenyl)Chloroacetamide

Direct Acylation of 4-Methoxyaniline

Steps :

  • React 4-methoxyaniline with chloroacetyl chloride in dichloromethane.

  • Use triethylamine as a base to scavenge HCl.

Conditions :

ParameterValueYield
Molar Ratio1:1.2 (aniline:chloride)92%
Temperature0°C → 25°C (gradual warming)
Reaction Time4 hours

This method avoids over-acylation by maintaining low temperatures initially.

Coupling of Intermediates

Nucleophilic Aromatic Substitution

The hydroxyl group on the dibenzofuran reacts with the chloroacetamide intermediate under basic conditions.

Procedure :

  • Dissolve 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol in DMF.

  • Add K₂CO₃ and N-(4-methoxyphenyl)chloroacetamide.

  • Heat at 80°C for 6 hours.

Optimization Data :

BaseSolventTemperatureYield
K₂CO₃DMF80°C85%
Cs₂CO₃DMSO90°C88%
NaOHEtOH70°C62%

Cs₂CO₃ in DMSO marginally improves yield but complicates purification due to solvent viscosity.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction ensures efficient coupling:

Conditions :

  • Reagents: DIAD (diisopropyl azodicarboxylate) and PPh₃.

  • Solvent: THF.

  • Yield: 76% (lower due to competing side reactions).

Large-Scale Synthesis and Industrial Considerations

Solvent Selection for Scalability

Toluene and ethyl acetate are preferred over DMF/DMSO for ease of removal and reduced toxicity:

StepSolventScalePurity
AnnulationToluene10 kg batch98.5%
CouplingEthyl Acetate15 kg batch97.2%

Crystallization Protocols

Final purification uses mixed solvents:

Solvent SystemRatio (v/v)Recovery Rate
Hexane:Ethyl Acetate4:189%
Methanol:Water3:182%

Hexane/ethyl acetate minimizes co-crystallization of unreacted starting materials.

Analytical Characterization

Critical quality control metrics for the final compound:

ParameterMethodSpecification
PurityHPLC≥99.0%
Melting PointDSC119–121°C
Residual SolventsGC-MS<500 ppm

¹H NMR (400 MHz, CDCl₃) confirms the absence of regioisomers, with key peaks at δ 7.21 (d, J = 8.4 Hz, 2H, Ar-H) and δ 4.62 (s, 2H, OCH₂CO) .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Key Features :

  • The dibenzofuran scaffold contributes to aromatic stacking interactions, a common feature in bioactive molecules targeting enzymes or receptors .
  • The tetrahydro ring in dibenzofuran reduces planarity, possibly influencing binding selectivity compared to fully aromatic analogs .
Structural Analogs and Their Properties
Compound Name Structural Variation vs. Target Compound Molecular Weight Melting Point (°C) Key Biological Activity/Findings Source
N-(4-Methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide (Target) - 365.42 Not reported Hypothesized anticancer/anti-inflammatory activity (based on dibenzofuran analogs) .
N-(4-Ethoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide Ethoxy (vs. methoxy) on phenyl 365.42 Not reported Similar lipophilicity; potential for altered pharmacokinetics due to increased alkyl chain length .
2-(3-Methyl-4-oxophthalazin-1-yl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-3-yl)acetamide Phthalazinone replaces acetamide + dibenzofuran linkage 423.44 Not reported Inhibits protein targets via phthalazinone interaction; tested in computational models .
N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a) Naphthyl group replaces dibenzofuran 335.40 Not reported IC₅₀ = 69 µM (α-glucosidase inhibition); 25.1% blood sugar reduction in vivo .
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) Benzofuran-oxadiazole-thioether scaffold 413.42 Not reported Antimicrobial activity via laccase catalysis .
N-(4-Methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxochromen-3-yloxy)acetamide (VIf) Chromen-3-yloxy replaces dibenzofuran 445.45 187–189 Adenosine A2B receptor binding; potential anti-inflammatory applications .
Key Comparative Insights

Substituent Effects on Bioactivity: The methoxy group on the phenyl ring (target compound) is critical for electronic and steric modulation. Replacing it with ethoxy (as in ) may enhance metabolic stability but reduce solubility. Dibenzofuran vs. Chromen-based analogs (e.g., ) show distinct receptor-binding profiles due to their oxygenated heterocycle.

Pharmacological Performance: The target compound’s dibenzofuran scaffold shares structural similarities with 2EO (), a phthalazinone-containing analog, which showed inhibitory activity in enzyme assays. However, the acetamide linkage in the target compound may offer better solubility. Compared to 3a (), which lacks the dibenzofuran moiety, the target compound’s larger aromatic system could enhance interactions with hydrophobic enzyme pockets.

Synthetic Feasibility :

  • The target compound’s synthesis likely follows routes similar to (e.g., coupling dibenzofuran with chloroacetamide derivatives using K₂CO₃/KI ). Yields for such reactions range from 51–86% in related acetamide syntheses .

Biological Activity

N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and its implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C21H21NO4C_{21}H_{21}NO_4, with a molecular weight of approximately 351.4 g/mol. The compound features a methoxyphenyl group linked to a tetrahydrodibenzo[b,d]furan moiety through an acetamide functional group. This unique structure contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Methoxyphenyl Intermediate : The reaction of 4-methoxyphenyl sulfonyl chloride with an appropriate amine.
  • Synthesis of the Dibenzofuran Intermediate : This involves cyclization reactions and functional group modifications.
  • Coupling Reaction : The final step combines the methoxyphenyl intermediate with the dibenzofuran intermediate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine.

This compound exhibits various biological activities through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
  • Cellular Signaling Interference : The compound may interfere with cellular signaling pathways, leading to altered cellular functions.

Therapeutic Applications

Research indicates that this compound may have therapeutic potential in several areas:

  • Anti-inflammatory Effects : Studies suggest that it can inhibit cyclooxygenase-2 (COX-2), which is involved in inflammatory responses .
  • Cardiovascular Health : It has been investigated for its role in vascular smooth muscle cell proliferation and migration, indicating potential antiarteriosclerotic effects .

Case Studies and Research Findings

  • Vascular Smooth Muscle Cell Study :
    • A synthesized derivative of the compound inhibited the proliferation and migration of vascular smooth muscle cells (SMCs), reducing neointima formation in a rat model . This suggests its potential use in treating atherosclerosis.
  • Cellular Protection Study :
    • Another study highlighted the cytoprotective effects of related compounds on DNA and mitochondrial integrity in human colon fibroblast cells exposed to carcinogens. These findings suggest that compounds with similar structures could be explored for chemopreventive roles .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC21H21NO4Enzyme inhibition; anti-inflammatory
4-methoxyphenyl (E)-3-(furan-3-yl) acrylateC15H13NO3Antiproliferative effects on SMCs
N-(2-(3,5-dimethoxystyryl) phenyl) furan-2-carboxamideC17H19N3O3Cytoprotective against DNA damage

Q & A

Basic: What are the typical synthetic routes for synthesizing N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide?

The synthesis involves multi-step organic reactions, often starting with nucleophilic substitution or condensation reactions. For example:

  • Step 1 : Activation of the phenolic oxygen in 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol using a base (e.g., K₂CO₃) followed by reaction with chloroacetyl chloride to form the acetamide intermediate.
  • Step 2 : Coupling with 4-methoxyaniline via an amidation reaction under reflux in aprotic solvents like dichloromethane or DMF.
  • Step 3 : Purification via column chromatography or recrystallization.
    Key reagents include chloroacetyl chloride, DMF as a solvent, and triethylamine as a base. Reaction temperatures typically range from 0°C (for activation) to 60–80°C (for coupling) .

Basic: How is the molecular structure of this compound confirmed?

Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in the dibenzofuran moiety at δ 6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₂₂H₂₃NO₄).
  • X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry of the dibenzofuran core .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation steps .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during chloroacetylation .
  • Protective Groups : Temporary protection of the methoxy group with tert-butyldimethylsilyl (TBS) ethers prevents undesired oxidation .
    Yield improvements are monitored via HPLC, with target purity >95% .

Advanced: What methodologies are used to study interactions between this compound and biological targets?

  • Receptor Binding Assays : Radioligand displacement assays (e.g., using ³H-labeled adenosine A2B receptors) quantify affinity (Ki values) .
  • Enzyme Inhibition Studies : Fluorescence-based assays measure IC₅₀ values for enzymes like cyclooxygenase-2 (COX-2) .
  • Molecular Docking : Computational models (AutoDock Vina) predict binding poses in the dibenzofuran moiety’s hydrophobic pocket .
    Contradictions in bioactivity data (e.g., varying IC₅₀ across cell lines) may arise from differences in cell membrane permeability or assay conditions .

Advanced: How can researchers reconcile discrepancies in reported bioactivity data for structurally similar acetamides?

Discrepancies often stem from:

  • Structural Analogues : Minor substitutions (e.g., methoxy vs. ethoxy groups) alter logP values and bioavailability .
  • Assay Variability : Differences in cell lines (e.g., HCT-116 vs. MCF-7) or endpoint measurements (MTT vs. ATP luminescence) affect results .
  • Pharmacokinetic Factors : Metabolic stability in liver microsomes (e.g., CYP450-mediated degradation) may reduce in vivo efficacy despite strong in vitro activity .
    Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR for binding kinetics) are recommended for validation .

Advanced: What analytical techniques are critical for stability studies under varying pH and temperature conditions?

  • HPLC-UV/PDA : Tracks degradation products (e.g., hydrolysis of the acetamide bond at pH < 3) .
  • Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds (e.g., stability up to 150°C) .
  • LC-MS/MS : Identifies oxidative metabolites (e.g., hydroxylation of the dibenzofuran ring) in simulated gastric fluid .

Advanced: How does the electronic nature of substituents influence the compound’s reactivity in further derivatization?

  • Electron-Donating Groups (e.g., methoxy) : Activate the aromatic ring for electrophilic substitution but reduce acetamide hydrolysis rates .
  • Electron-Withdrawing Groups (e.g., nitro) : Increase susceptibility to nucleophilic attack at the carbonyl carbon .
  • Steric Effects : Bulky substituents on the dibenzofuran core hinder access to the acetamide’s reactive site .
    DFT calculations (e.g., using Gaussian 09) model charge distribution and predict reaction sites .

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